molecular formula C17H16N2O2S2 B4537140 (5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE

(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE

Cat. No.: B4537140
M. Wt: 344.5 g/mol
InChI Key: ZRRHARRMLVFPAU-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a thiophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with 1-methyl-2-thiohydantoin under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can yield amines.

Scientific Research Applications

(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-METHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
  • (5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(FURAN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE

Uniqueness

What sets (5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For instance, the presence of both ethoxyphenyl and thiophenyl groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-21-13-8-6-12(7-9-13)19-16(20)15(18(2)17(19)22)11-14-5-4-10-23-14/h4-11H,3H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRHARRMLVFPAU-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE

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